(5-Chloro-6-methyl-2-pyrazinyl)methanol
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Overview
Description
5-Chloro-6-methyl-2-pyrazinemethanol is a chemical compound with the molecular formula C6H7ClN2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-2-pyrazinemethanol typically involves the chlorination of 6-methyl-2-pyrazinemethanol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C6H7N2O} + \text{SOCl2} \rightarrow \text{C6H6ClN2O} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for 5-Chloro-6-methyl-2-pyrazinemethanol may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-2-pyrazinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-methyl-2-pyrazinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-2-pyrazinemethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylpyrazine: Similar structure but lacks the hydroxymethyl group.
6-Methyl-2-pyrazinemethanol: Similar structure but lacks the chlorine atom.
2-Chloro-6-methylpyrazine: Similar structure but with different substitution patterns.
Uniqueness
5-Chloro-6-methyl-2-pyrazinemethanol is unique due to the presence of both chlorine and hydroxymethyl groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H7ClN2O |
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Molecular Weight |
158.58 g/mol |
IUPAC Name |
(5-chloro-6-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-6(7)8-2-5(3-10)9-4/h2,10H,3H2,1H3 |
InChI Key |
NSWYUTFDWXYJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)CO |
Origin of Product |
United States |
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